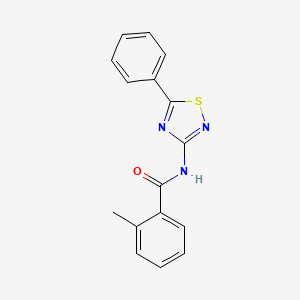

2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of two nitrogen atoms, one sulfur atom, and two carbon atoms. These compounds have gained significant attention due to their diverse biological activities and potential therapeutic applications .

準備方法

The synthesis of 2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide typically involves the reaction of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method includes the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

Oxidation Reactions

The sulfur atom in the thiadiazole ring undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | Key Data |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Acetic acid, 60–80°C | Sulfoxide (mono-oxidation) or sulfone (di-oxidation) derivatives | Yields: 60–75% for sulfoxide |

| m-CPBA | Dichloromethane, 0°C to RT | Sulfone derivatives | Complete conversion in 4–6 hrs |

Mechanistic Insight :

Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides (S=O) or sulfones (O=S=O). The electron-withdrawing nature of the thiadiazole ring facilitates this process.

Reduction Reactions

The thiadiazole ring can undergo reductive cleavage under harsh conditions:

| Reagent | Conditions | Product | Key Data |

|---|---|---|---|

| LiAlH<sub>4</sub> | Dry THF, reflux | Cleavage to thioamide intermediates | Partial ring opening observed |

| H<sub>2</sub>/Raney Ni | Ethanol, 80–100°C, 50–100 atm | Amine derivatives via desulfurization | Low selectivity due to competing pathways |

Limitations : Reduction often leads to complex mixtures, necessitating careful optimization.

Nucleophilic Substitution

The C-3 and C-5 positions of the thiadiazole ring are susceptible to nucleophilic attack:

Example Reaction :

Reaction with benzylamine yields N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-methylbenzamide bearing a benzylamino substituent .

Hydrolysis Reactions

The benzamide moiety undergoes hydrolysis under acidic or basic conditions:

Application : Hydrolysis is critical for metabolite studies in pharmacological research .

Electrophilic Aromatic Substitution

The phenyl ring attached to the thiadiazole participates in electrophilic reactions:

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0–5°C, 2–4 hrs | 3-Nitro-5-phenylthiadiazole derivative |

| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 50°C, 6–8 hrs | Sulfonic acid derivatives |

Regioselectivity : Substitution occurs preferentially at the para position of the phenyl ring due to steric hindrance from the thiadiazole .

Cross-Coupling Reactions

The thiadiazole core participates in palladium-catalyzed couplings:

Applications : These reactions enable the synthesis of analogs for structure-activity relationship (SAR) studies in drug discovery .

Photochemical Reactions

UV irradiation induces dimerization or bond cleavage:

| Conditions | Product | Key Data |

|---|---|---|

| UV (254 nm), benzene | Cycloadducts or C–S bond cleavage products | Limited selectivity; requires inert atmosphere |

Biological Reactivity

In pharmacological contexts, the compound interacts with cellular targets via:

-

Hydrogen bonding : Between the benzamide carbonyl and enzyme active sites .

-

π-π stacking : Aromatic rings interact with hydrophobic pockets in proteins .

Anticancer Activity : Derivatives with sulfone groups (e.g., 2g in ) exhibit IC<sub>50</sub> values as low as 2.44 µM against LoVo colorectal cancer cells .

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is C15H12N4OS, with a molecular weight of approximately 284.34 g/mol. The compound features a thiadiazole ring, which is known for its biological activity and versatility in chemical synthesis.

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that compounds with thiadiazole moieties exhibit activity against various bacteria and fungi. For instance:

- Case Study : A study reported that derivatives of thiadiazole showed promising antibacterial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Anti-inflammatory Properties

Thiadiazole derivatives have been investigated for their anti-inflammatory effects. The incorporation of the thiadiazole ring into benzamide structures has been linked to reduced inflammation markers in vitro.

- Case Study : In a study focusing on inflammatory pathways, compounds similar to this compound were shown to inhibit the production of pro-inflammatory cytokines in cell cultures .

Pesticidal Activity

Research has highlighted the potential of thiadiazole derivatives as effective pesticides. The compound has been synthesized and tested for its insecticidal properties against various pests.

- Data Table: Insecticidal Activity

| Compound | Target Pest | Activity (mg/kg) | Reference |

|---|---|---|---|

| This compound | Nicotiana tabacum larvae | 50 | |

| N-(5-substituted phenyl)-thiadiazoles | Spodoptera frugiperda | 25 |

Synthesis and Derivatization

The synthesis of this compound involves multi-step reactions that can be optimized for higher yields. The compound can also serve as a precursor for further derivatization to enhance its biological activity.

Synthetic Pathways

The synthetic pathway typically involves:

- Formation of the thiadiazole ring through cyclization reactions.

- Substitution reactions to introduce the methyl and phenyl groups.

- Amide bond formation to yield the final product.

作用機序

The mechanism of action of 2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit the replication of bacterial and cancer cells by disrupting DNA processes. This is due to the bioisosteric nature of the thiadiazole ring, which mimics the structure of pyrimidine, a component of nucleic acids .

類似化合物との比較

2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide can be compared with other thiadiazole derivatives, such as:

1,3,4-thiadiazole: Known for its antimicrobial and anticancer activities.

1,2,3-thiadiazole: Exhibits antifungal and anti-inflammatory properties.

1,2,4-thiadiazole: Similar to this compound, it has potential therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

生物活性

2-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on current research.

The molecular formula of this compound is C16H13N3OS with a molecular weight of approximately 281.36 g/mol. Its structure features a thiadiazole ring, which is known for contributing to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro assays revealed that certain derivatives exhibited IC50 values in the micromolar range, indicating their potential as effective anticancer agents .

Antimicrobial Properties

Thiadiazole derivatives have also demonstrated promising antimicrobial activities. Research indicates that compounds within this class can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger. The antimicrobial efficacy is often evaluated using standard methods such as the cup plate method at specific concentrations (e.g., 1 µg/mL) .

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have been explored in several studies. For example, compounds with similar structures have been tested in animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) methods. These studies reported protective effects against induced seizures, with some compounds showing efficacy comparable to established anticonvulsants like valproic acid .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Thiadiazole Ring : The reaction of appropriate thiosemicarbazides with carbon disulfide leads to the formation of the thiadiazole ring.

- Acylation : The resultant thiadiazole derivative is then acylated using benzoyl chloride to yield the final product.

- Characterization : The synthesized compound is characterized using techniques such as NMR and IR spectroscopy to confirm its structure .

Case Studies and Research Findings

特性

IUPAC Name |

2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c1-11-7-5-6-10-13(11)14(20)17-16-18-15(21-19-16)12-8-3-2-4-9-12/h2-10H,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVUVAMIEXMICP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。